molecular formula C16H13ClN2O2 B7794435 4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone

4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone

Cat. No.: B7794435
M. Wt: 300.74 g/mol
InChI Key: YROIZDMVYRRHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazo group, a hydroxyl group, and two phenyl groups attached to a butanone backbone. The presence of these functional groups makes it a versatile compound in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3,4-diphenyl-2-butanone with diazomethane under controlled conditions to introduce the diazo group. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazo compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The diazo group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone involves its interaction with various molecular targets and pathways. The diazo group can participate in cycloaddition reactions, forming new ring structures. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s activity. The phenyl groups contribute to the compound’s hydrophobic interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both diazo and hydroxyl groups allows for diverse reactivity, making it a valuable compound in synthetic chemistry and other scientific fields .

Properties

IUPAC Name

4-chloro-1-diazo-3-hydroxy-3,4-diphenylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-15(12-7-3-1-4-8-12)16(21,14(20)11-19-18)13-9-5-2-6-10-13/h1-11,15,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROIZDMVYRRHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C(=O)C=[N+]=[N-])O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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